![molecular formula C18H21N5O3S B7434484 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound is also known as GSK-J4 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves the inhibition of the histone demethylase, JMJD3. This enzyme plays a key role in the regulation of gene expression by removing methyl groups from histones, which can activate or repress gene transcription. By inhibiting JMJD3, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea can alter gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as IL-6 and IL-1β, and to reduce the production of nitric oxide. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea is its potency as an inhibitor of JMJD3. This makes it a useful tool for studying the role of this enzyme in gene regulation and for investigating potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Another area of interest is the investigation of the anti-tumor effects of this compound, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea and to explore its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea involves several steps. First, 4-bromo-1H-indazole is reacted with 4-aminophenylurea to form 4-(1H-indazol-4-yl)phenylurea. This compound is then reacted with 3-chloropropyl methyl sulfone to form the final product, 1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea.
Wissenschaftliche Forschungsanwendungen
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the histone demethylase, JMJD3, which plays a key role in the regulation of gene expression. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-19-27(25,26)12-4-11-20-18(24)22-15-7-9-16(10-8-15)23-17-6-3-2-5-14(17)13-21-23/h2-3,5-10,13,19H,4,11-12H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKQKGXZYUDMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCCNC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.